

Technical Guide: Spectral Analysis of 1-(3-Chloro-4-methylphenyl)guanidine

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Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)guanidine

CAS No.: 57004-56-5

Cat. No.: B1366899

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Executive Summary & Compound Profile

This guide provides a definitive protocol for the spectral characterization of **1-(3-Chloro-4-methylphenyl)guanidine**. As a critical intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals, verifying the structural integrity of this building block is paramount.

The analysis focuses on the Hydrochloride (HCl) salt form, the most stable and commercially relevant state for storage and handling. Free guanidines are highly basic (

) and hygroscopic; thus, spectral data is most reproducible when the compound is protonated.

Chemical Profile

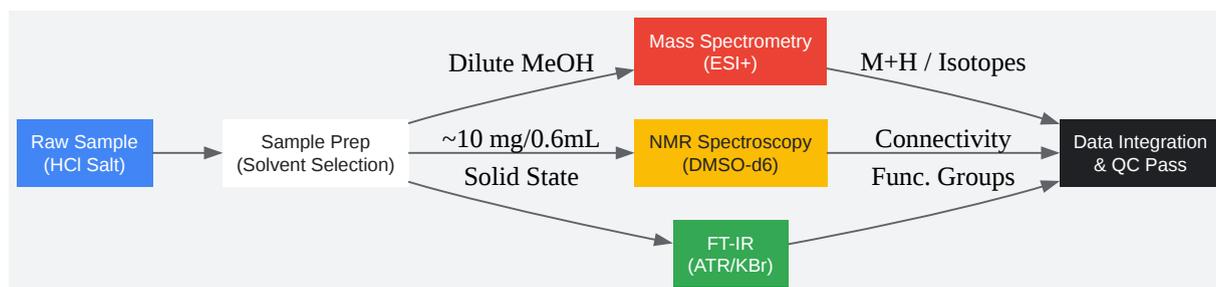
- IUPAC Name: **1-(3-Chloro-4-methylphenyl)guanidine** hydrochloride^[1]
- Molecular Formula:

^[1]
- Molecular Weight: 183.64 g/mol (Free Base) / ~220.10 g/mol (HCl Salt)^[1]
- Key Structural Features:

- Guanidinium Core: Symmetrical resonance-stabilized cation.[1]
- Aromatic System: 1,2,4-trisubstituted benzene ring (3-Cl, 4-Me pattern).[1]
- Isotopic Signature: Distinctive ratio (3:1).[1]

Analytical Workflow Strategy

To ensure scientific rigor, we employ a "Triangulation Strategy" where MS confirms mass/isotopes, NMR maps the carbon-hydrogen framework, and IR verifies functional group integrity.



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Figure 1: Integrated analytical workflow for structural verification.

Mass Spectrometry (MS) Analysis[1][2][3]

Objective: Confirm molecular weight and validate the presence of the chlorine atom via isotopic abundance.

Methodology

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

- Rationale: The guanidine group is easily protonated

[1] Soft ionization preserves the molecular ion.[1]

Fragmentation & Isotope Pattern

The presence of Chlorine provides a built-in validation flag.[1] You must observe the characteristic 3:1 intensity ratio between the

and

peaks.

Ion Type	m/z (Theoretical)	Description
	184.06	Base peak (isotope).[1]
	186.06	isotope peak (~32% intensity of base peak).[1]
Fragment	167.0	Loss of (Characteristic of guanidines). [1]
Fragment	140.0	Loss of Guanidine moiety (); formation of aryl cation.[1]

Fragmentation Pathway Logic: The guanidinium ion typically undergoes deamination (loss of , -17 Da) to form a carbodiimide-like intermediate, followed by cleavage of the C-N bond to release the substituted phenyl cation.

Nuclear Magnetic Resonance (NMR) Analysis[1][3][4][5][6][7][8]

Objective: Map the carbon skeleton and confirm the substitution pattern of the aromatic ring.

Experimental Protocol

- Solvent: DMSO-d6 is mandatory.^[1]
 - Why? Chloroform () often fails to solubilize guanidinium salts effectively.^[1] Furthermore, DMSO slows the exchange rate of the acidic NH protons, allowing them to appear as distinct peaks rather than a broad blur.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).^[1]

H NMR Data (400 MHz, DMSO-d6)

The aromatic region will display a classic ABC pattern (or ABX) typical of 1,2,4-trisubstituted benzenes.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.40 - 7.20	Broad Singlet	4H	/	Exchangeable guanidinium protons.[1] Broadened due to quadrupole relaxation and H-bonding.[1]
7.35	Doublet (Hz)	1H	Ar-H (C2)	H2: Isolated between Cl and Guanidine.[1] Small meta-coupling.
7.28	Doublet (Hz)	1H	Ar-H (C5)	H5: Ortho to the methyl group.[1]
7.10	dd (Hz)	1H	Ar-H (C6)	H6: Adjacent to C5, meta to C2.
2.28	Singlet	3H		Methyl: Deshielded slightly by the aromatic ring but typical for toluene derivatives.[1]

C NMR Data (100 MHz, DMSO-d6)

Shift (ppm)	Carbon Type	Assignment
156.5	Quaternary	Guanidine Core: The most deshielded signal.[1]
138.0	Quaternary Ar-C	C1: Attached to N (Ipso).[1]
134.5	Quaternary Ar-C	C3: Attached to Chlorine.[1]
132.0	Quaternary Ar-C	C4: Attached to Methyl.[1]
131.5	CH Ar	C5: Ortho to Methyl.[1]
126.0	CH Ar	C2: Ortho to Chlorine.[1]
124.5	CH Ar	C6: Para to Chlorine.[1]
19.2		Methyl Group: Typical benzylic methyl.[1]

Infrared Spectroscopy (IR) Analysis[1][5][7][9][10]

Objective: Rapid identification of functional groups (Quality Assurance fingerprinting).

Key Absorption Bands

- N-H Stretching ($3100\text{--}3450\text{ cm}^{-1}$):
 - In the HCl salt, this region is broad and intense due to the or stretching modes and strong hydrogen bonding.
- C=N Stretching ($1630\text{--}1690\text{ cm}^{-1}$):
 - The "Guanidinium I" band. This is the diagnostic peak for the guanidine core, often appearing as a strong doublet due to deformation modes of

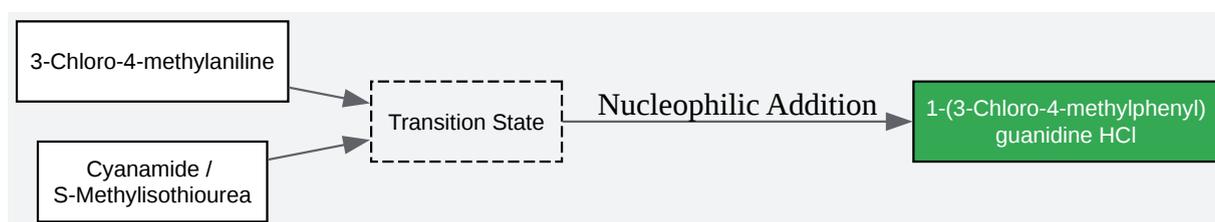
- Aromatic Skeleton ($1450\text{--}1600\text{ cm}^{-1}$):
 - Multiple sharp bands representing ring stretches.[1]
- Ar-Cl Stretch ($1000\text{--}1100\text{ cm}^{-1}$):
 - Often seen as a distinct band around 1080 cm^{-1} , though it can be obscured in the fingerprint region.

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities. This compound is typically synthesized by reacting 3-chloro-4-methylaniline with cyanamide or a guanidinylation agent (e.g., S-methylisothiurea).[1]

Common Impurities to Watch:

- Starting Material (Aniline): Look for broad amine peaks at ~ 5.0 ppm in NMR (if free base) or distinct aromatic shifts.[1]
- Dimerization Products: Cyanamide polymerization products (dicyandiamide).[1]



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Figure 2: Simplified synthetic pathway highlighting origin of potential impurities.[1]

References

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Sources

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